5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry . The presence of a fluorine atom and a methyl group in the structure of this compound enhances its chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require elevated temperatures and anhydrous conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroisoquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: The compound is used in studies related to neurodegenerative disorders and infectious diseases.
Medicine: It has potential therapeutic applications due to its diverse biological activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the fluorine and methyl groups.
5-Fluoro-1,2,3,4-tetrahydroisoquinoline: A similar compound with a fluorine atom but without the methyl group.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with a methyl group but without the fluorine atom.
Uniqueness
The uniqueness of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione lies in its combined structural features, which enhance its chemical properties and potential biological activities. The presence of both the fluorine and methyl groups contributes to its distinct reactivity and selectivity towards molecular targets .
Properties
Molecular Formula |
C10H8FNO2 |
---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
5-fluoro-2-methyl-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C10H8FNO2/c1-12-9(13)5-7-6(10(12)14)3-2-4-8(7)11/h2-4H,5H2,1H3 |
InChI Key |
WNHLDFPWRPVJDD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C(C1=O)C=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.